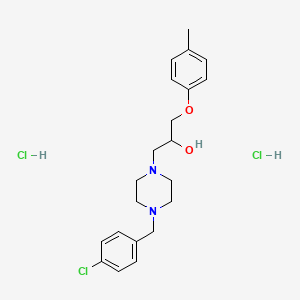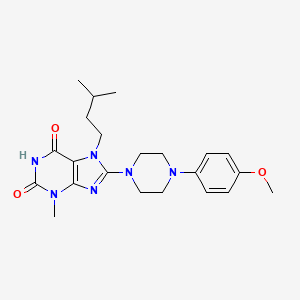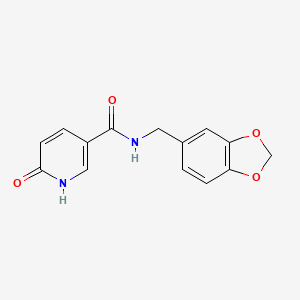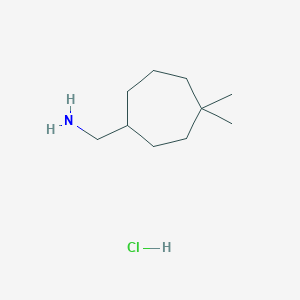![molecular formula C14H18N4O3 B2812869 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-61-6](/img/structure/B2812869.png)
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed pyrimidine ring or a pyridine ring . The initial synthetic approach was to obtain 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones by the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, prepared upon treatment of an α,β-unsaturated ester with malononitrile in the presence of NaOMe/MeOH, and guanidine .
Molecular Structure Analysis
Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines and one of them is pyrido[2,3-d]pyrimidines .
Chemical Reactions Analysis
The oxygen substituents, particularly as a carbonyl group, prevailed at position C4 (around 63%) followed also by the carbon substituents (almost 26%) .
Applications De Recherche Scientifique
Autocatalytic Photoinduced Oxidative Dehydrogenation
This compound is used in the autocatalytic photoinduced oxidative dehydrogenation process . The process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process is significant as it allows for the synthesis of C5–C6 unsaturated compounds, which usually have higher activity .
Scaffold for Biologically Active Compounds
The compound serves as a good scaffold for the development of biologically active compounds . It is readily accessed by a variety of methods . However, they are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity .
CDK Inhibitors
The compound is used in the formulation of CDK inhibitors . CDK inhibitors are a class of drugs that have been developed to prevent the growth of cells, both cancerous and noncancerous . They work by inhibiting the action of enzymes called cyclin-dependent kinases (CDKs), which are involved in the cell cycle and can be overactive in certain types of cancer .
Cancer Treatment
The compound is used in the treatment of cancer . It is used in the manufacture of pharmaceutical compositions that are used in cancer treatment . The compound is used in conjunction with other compounds to formulate effective cancer treatments .
JAK1 Selective Inhibitor
Based on a core scaffold, the compound has been identified as a JAK1 selective inhibitor . JAK1 inhibitors are a type of medication that blocks the action of Janus kinase 1 (JAK1), a protein that helps to transmit signals within cells. These inhibitors are used to treat various types of diseases, including certain types of cancer and inflammatory conditions .
Pharmaceutical Compositions
The compound is used in the formulation of pharmaceutical compositions . These compositions contain compounds of Formula (1) as CDK inhibitors . The methods and use of a compound of Formula 1 in the manufacture of these compositions are also disclosed .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are Tyrosine Kinase Inhibitors (TKIs) . TKIs are a type of protein kinase inhibitor that specifically blocks the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. These proteins play significant roles in the pathways of cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of tyrosine residues on these enzymes . This inhibition disrupts the signal transduction pathways, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving breakpoint cluster region protein (BCR) kinase , discoidin domain-containing receptor 2 (DDR2) , MAP kinase interacting kinase (MNK1/2) , and zeta-chain-associated protein kinase 70 kDa (ZAP-70) . These pathways play crucial roles in cell growth, differentiation, and survival. By inhibiting these pathways, the compound can exert its anticancer effects .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and permeability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the tumor .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity can be affected by the presence of other substances, such as proteins or ions, in the cellular environment . Additionally, factors such as temperature, pH, and light exposure can impact the compound’s stability .
Propriétés
IUPAC Name |
8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFUAKQXUNLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2812790.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)


![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
